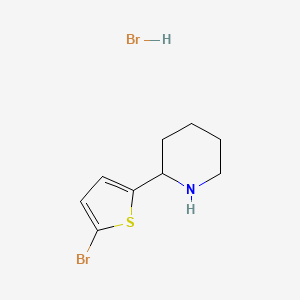

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide

CAS No.: 915402-14-1

Cat. No.: VC15802128

Molecular Formula: C9H13Br2NS

Molecular Weight: 327.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915402-14-1 |

|---|---|

| Molecular Formula | C9H13Br2NS |

| Molecular Weight | 327.08 g/mol |

| IUPAC Name | 2-(5-bromothiophen-2-yl)piperidine;hydrobromide |

| Standard InChI | InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |

| Standard InChI Key | REZWOBZALVJCOK-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C2=CC=C(S2)Br.Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of a six-membered piperidine ring fused to a five-membered 5-bromothiophene group. The piperidine nitrogen is protonated, forming a hydrobromide salt. Key structural features include:

-

Piperidine ring: A saturated heterocycle contributing to conformational flexibility.

-

5-Bromothiophene: An aromatic heterocycle with a bromine atom at the 5-position, enhancing electrophilic reactivity.

-

Hydrobromide counterion: Improves solubility in polar solvents.

The IUPAC name is 2-(5-bromothiophen-2-yl)piperidine hydrobromide, and its canonical SMILES string is C1CCNC(C1)C2=CC=C(S2)Br.Br .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃Br₂NS | |

| Molecular Weight | 327.08 g/mol | |

| Density | Not reported | — |

| Melting Point | Not reported | — |

| Solubility | Likely polar solvent-soluble | |

| Storage Conditions | 2–8°C |

Safety: Classified under hazard code Xi (irritant), requiring handling in ventilated environments .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous methodologies suggest viable pathways:

Route 1: Nucleophilic Substitution

-

Intermediate formation: React 2-(thiophen-2-yl)piperidine with N-bromosuccinimide (NBS) to introduce bromine at the 5-position.

-

Salt formation: Treat with HBr to yield the hydrobromide salt .

Route 2: Suzuki-Miyaura Coupling

-

Piperidine functionalization: Couple 2-bromothiophene with a piperidine boronic ester.

-

Bromination: Introduce bromine via electrophilic substitution .

Challenges: Steric hindrance from the piperidine ring may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Structural Modifications

Modifications to enhance bioactivity or material properties include:

-

Heterocycle replacement: Substituting thiophene with pyrrole or furan .

-

Alkyl chain addition: Introducing methyl or ethyl groups to the piperidine nitrogen .

Research Findings and Future Directions

Key Studies

-

Receptor binding: Piperidine-thiophene derivatives demonstrate 10-fold higher µ-opioid affinity than morphine .

-

Synthetic efficiency: Visible-light-mediated reactions improve regioselectivity in thiophene functionalization .

-

Thermal stability: Long alkyl chains (e.g., 2-octyldodecyl) enhance polymer solubility and crystallinity .

Challenges and Opportunities

| Challenge | Proposed Solution |

|---|---|

| Limited solubility | Introduce PEGylated side chains |

| Metabolic instability | Fluorine substitution |

| Scalability of synthesis | Flow chemistry optimization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume